molecular formula C4H4N2O2S B1270453 2-Aminothiazole-4-carboxylic acid CAS No. 40283-41-8

2-Aminothiazole-4-carboxylic acid

Cat. No.: B1270453
CAS No.: 40283-41-8
M. Wt: 144.15 g/mol
InChI Key: FCLDUALXSYSMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazole ring in its structure makes it a valuable scaffold in drug development.

Mechanism of Action

Target of Action

2-Aminothiazole-4-carboxylic acid (ATC) has been identified as a promising scaffold in medicinal chemistry and drug discovery research . It has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . ATC derivatives have also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Mode of Action

ATC acts as a broad-spectrum inhibitor by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction with its targets leads to changes that inhibit the growth of cancerous cells and bacteria .

Biochemical Pathways

It is known that atc is an intermediate in the industrial synthesis of l-cysteine, an amino acid . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .

Pharmacokinetics

In a murine sepsis model, atc exhibited favorable synergistic efficacy with meropenem, along with acceptable pharmacokinetics and safety profiles .

Result of Action

The molecular and cellular effects of ATC’s action include the inhibition of cancerous cell growth and bacterial proliferation . In addition, ATC has been found to be a potential cyanide intoxication marker .

Action Environment

The action, efficacy, and stability of ATC can be influenced by various environmental factors. For instance, ATC is stable under normal conditions but can decompose under heat and humid conditions . Furthermore, its solubility in water, alcohols, and ketones, but insolubility in nonpolar solvents, may affect its distribution and action in the body .

Biochemical Analysis

Biochemical Properties

2-Aminothiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance to bacteria . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, such as metallo-beta-lactamases, inhibiting their activity and preventing the hydrolysis of beta-lactam antibiotics . Additionally, this compound can activate or inhibit various signaling pathways by interacting with proteins involved in these pathways . For example, it can inhibit the activity of kinases, enzymes that phosphorylate proteins and regulate their function, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions but can degrade when exposed to heat and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are likely due to the compound’s ability to modulate gene expression and cell signaling pathways over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular processes and induce oxidative stress at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic reactions can produce active metabolites that contribute to the compound’s biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, affecting DNA replication and cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . For instance, it can bind to transport proteins that facilitate its movement within the cell and target it to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with ethyl 2-bromoacetate in ethanol, followed by hydrolysis to yield the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and solvent choice, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the carboxylic acid group but shares the thiazole ring structure.

    2-Aminothiazoline-4-carboxylic acid: Similar structure but with a thiazoline ring instead of a thiazole ring.

    2-Chlorothiazole-4-carboxylic acid: Contains a chlorine atom instead of an amino group.

Uniqueness

2-Aminothiazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiazole ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in various fields of research .

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLDUALXSYSMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363550
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40283-41-8
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminothiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (150 mg) (for example available, from Maybridge Chemical Company) in 1,4-dioxane (3 ml) was added 2M hydrochloric acid (2 ml) and the mixture heated at reflux under nitrogen for 70 h. The mixture was cooled to room temperature and the solvent removed in vacuo. Toluene (15 ml) was added and the solvent removed in vacuo to give a solid that was dried in an vacuum oven overnight to give the title compound (150 mg) as a brown solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 40 ml of an aqueous solution of 4.00 g (23.2 mmol) of ethyl 2-aminothiazole-4-carboxylate was added 1.86 g (46.5 mmol) of sodium hydroxide, followed by stirring at room temperature for 5 hours. The reaction liquid was adjusted to pH 1 by the addition of concentrated hydrochloric acid, and the precipitated crystals were collected by filtration to prepare 2.84 g (yield 85%) of a target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Thiazole derivative IIb can be prepared according to any of a variety of methods. Ester of 2-amino-4- and 5-thiazolecarboxylic acids can be prepared by any method described in "Heterocyclic Compound", Elderfield, 5, 624. For example, reaction of bromopyruvic acid with thiourea gives 2-amino-4-thiazolecarboxylic acid (J. Am. Chem. Soc. 68, 266 (1946)) which is subjected to the Gattermann reaction to give 2-halogeno derivatives. Ester of 2-halogeno-5-methyl-4-thiazolecarboxylic acid can be obtained from 2-chloro-2,3-epoxybutyric acid ester with thiourea (Bull. Chem. Soc. Jap. 43, 2997 (1970)). Ethyl 2-halogeno-4-methyl-5-thiazolecarboxylate can be prepared from ethyl α-chloroacetoacetate with thiourea (J. Pharm. Soc. Jap., 76, 301 (1956)). These compounds are subjected to the Arndt-Eistert reaction with diazomethane or diazoethane or alkylation to give the corresponding acetic or propionic acid. Further, ethyl 2-chloro-4-methyl-5-thiazolecarboxylate can be prepared from ethyl 3-thiocyano-3-acetoxypropionate according to the method shown in U.S. Pat. No. 2,319,570. Ethyl 2-(2-bromo-4-thiazolyl)propionate is also prepared from ethyl 2-bromoacetylpropionate with thiourea (J. Am. Chem. Soc. 63, 2946 (1941)). Thiazole derivative IIb substituted with an alkyl group other than methyl can be prepared by condensation following the method described above or alkylation of the thiazole derivatives prepared above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-thiazolecarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiazole-4-carboxylic acid
Reactant of Route 2
2-Aminothiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Aminothiazole-4-carboxylic acid
Reactant of Route 4
2-Aminothiazole-4-carboxylic acid
Reactant of Route 5
2-Aminothiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Aminothiazole-4-carboxylic acid
Customer
Q & A

Q1: How does 2-aminothiazole-4-carboxylic acid interact with MBLs and what are the downstream effects?

A1: AtCs exert their inhibitory effect by mimicking the binding mode of carbapenem hydrolysates within the active site of MBLs []. This competitive binding prevents the MBLs from hydrolyzing β-lactam antibiotics, like Meropenem, thereby restoring their efficacy against MBL-producing bacteria []. This interaction has been structurally confirmed through crystallographic analysis with B1, B2, and B3 MBLs [].

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives as MBL inhibitors?

A2: While the provided research primarily focuses on the core this compound structure, it highlights that modifications to this scaffold can lead to variations in potency against different MBL subtypes (B1, B2, B3) []. Further research exploring specific modifications and their impact on activity and selectivity is needed.

Q3: What is the in vivo efficacy of this compound against MBL-producing bacteria?

A3: In a murine sepsis model, AtCs demonstrated a synergistic effect when administered alongside Meropenem []. This combination therapy effectively combated infections caused by MBL-producing bacteria, showcasing the potential of AtCs to restore the efficacy of existing antibiotics [].

Q4: What are the next steps in the research and development of this compound as a potential therapeutic?

A5: Further research should focus on optimizing the AtC scaffold to improve its potency, spectrum of activity, and pharmacokinetic properties []. Investigating potential toxicity, resistance mechanisms, and long-term effects will be crucial for translating AtCs into clinically viable MBL inhibitors. This includes conducting more comprehensive preclinical studies and, eventually, human clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.